![molecular formula C12H18FN3 B1501291 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine CAS No. 943752-32-7](/img/structure/B1501291.png)
4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine
Overview
Description
The compound “4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of the amino and fluoro groups on the phenyl ring could potentially influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms. The phenyl ring is substituted at the 4-position with an amino group and at the 2-position with a fluoro group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group is a common site of reactivity in many chemical reactions. The presence of the fluoro group could also influence the compound’s reactivity, as carbon-fluorine bonds are typically quite strong .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar amino and fluoro groups could influence the compound’s solubility properties .Scientific Research Applications
Fluorescence-Based Receptor Visualization
A study by Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives, including those with a structure related to 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine. These compounds demonstrated high affinity for 5-HT(1A) receptors and were notable for their fluorescence properties, allowing for the visualization of these receptors in cellular models via fluorescence microscopy (Lacivita et al., 2009).
Logic Gates in Molecular Electronics
Gauci and Magri (2022) developed compounds with a piperazine moiety, related to the structure , as fluorescent logic gates. These compounds exhibited reversible logic gate functions based on solvent polarity changes, demonstrating potential applications in molecular electronics and environmental sensing (Gauci & Magri, 2022).
Anticancer Activity
Research by Arul and Smith (2016) evaluated the anticancer activity of a triazole derivative incorporating a piperazine structure. This compound showed significant anticancer effects in mouse models, indicating the therapeutic potential of piperazine derivatives in cancer treatment (Arul & Smith, 2016).
Structural and Activity Studies
Sanjeevarayappa et al. (2015) synthesized a compound with a piperazine structure, assessing its crystal structure and evaluating its biological activities. The study provided insights into the molecular interactions and potential applications of such compounds in medicinal chemistry (Sanjeevarayappa et al., 2015).
Drug Synthesis and Characterization
Shakhmaev et al. (2016) discussed the synthesis of Flunarizine, a drug used for various neurological conditions, which involves a piperazine structure similar to the compound . This study highlights the role of piperazine derivatives in the synthesis of clinically relevant drugs (Shakhmaev et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function and activity .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets could lead to changes in cellular processes .
properties
IUPAC Name |
4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-3-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-8-6-16(7-9(2)15-8)12-4-3-10(14)5-11(12)13/h3-5,8-9,15H,6-7,14H2,1-2H3/t8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXNCZPJTRPOGY-DTORHVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672631 | |
Record name | 4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
943752-32-7 | |
Record name | 4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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